molecular formula C14H14ClNO B14322252 4-Methyl-1-(2-oxo-2-phenylethyl)pyridin-1-ium chloride CAS No. 105757-72-0

4-Methyl-1-(2-oxo-2-phenylethyl)pyridin-1-ium chloride

Cat. No.: B14322252
CAS No.: 105757-72-0
M. Wt: 247.72 g/mol
InChI Key: RAZNQXLYLHVKNB-UHFFFAOYSA-M
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Description

4-Methyl-1-(2-oxo-2-phenylethyl)pyridin-1-ium chloride is a chemical compound with the molecular formula C14H14ClNO It is a pyridinium salt, characterized by the presence of a pyridine ring substituted with a methyl group and a 2-oxo-2-phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-(2-oxo-2-phenylethyl)pyridin-1-ium chloride typically involves the reaction of 4-methylpyridine with 2-oxo-2-phenylethyl chloride under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the presence of a base like triethylamine to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency of the synthesis process. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to achieve the required purity standards for commercial applications .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-(2-oxo-2-phenylethyl)pyridin-1-ium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methyl-1-(2-oxo-2-phenylethyl)pyridin-1-ium chloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-1-(2-oxo-2-phenylethyl)pyridin-1-ium chloride involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may inhibit certain enzymes or disrupt cellular processes by forming covalent bonds with key biomolecules. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-1-(2-oxo-2-phenylethyl)pyridinium chloride
  • Phenacylpyridinium bromide
  • 4-Methyl-1-(2-oxo-2-phenylethyl)pyridinium bromide

Uniqueness

4-Methyl-1-(2-oxo-2-phenylethyl)pyridin-1-ium chloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications .

Properties

CAS No.

105757-72-0

Molecular Formula

C14H14ClNO

Molecular Weight

247.72 g/mol

IUPAC Name

2-(4-methylpyridin-1-ium-1-yl)-1-phenylethanone;chloride

InChI

InChI=1S/C14H14NO.ClH/c1-12-7-9-15(10-8-12)11-14(16)13-5-3-2-4-6-13;/h2-10H,11H2,1H3;1H/q+1;/p-1

InChI Key

RAZNQXLYLHVKNB-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=[N+](C=C1)CC(=O)C2=CC=CC=C2.[Cl-]

Origin of Product

United States

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